An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from its synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone, a molecule of interest within contemporary medicinal chemistry.
It is important to note that publicly available, experimentally derived data for this specific compound is limited. Therefore, this document serves a dual purpose: firstly, to present a robust set of in-silico predicted physicochemical properties to guide initial research, and secondly, to provide detailed, field-proven experimental protocols for the empirical determination of these crucial parameters. This guide is structured to empower researchers to both anticipate the behavior of this molecule and to rigorously validate these predictions in a laboratory setting.
Molecular Identity and Structure
The foundational step in characterizing any compound is to unequivocally establish its structure and fundamental properties.
IUPAC Name: 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
Canonical SMILES: CC(=O)C1C(CN(C)CC1)(C)O
CAS Number: 37994-62-0
Chemical Formula: C₉H₁₇NO₂
The structure, depicted below, features a piperidine ring, a tertiary alcohol, a ketone, and two methyl groups. The presence of a basic nitrogen atom and a hydroxyl group suggests potential for hydrogen bonding and ionization, which will significantly influence its solubility and membrane permeability.
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
This "gold standard" method measures the equilibrium solubility of the solid compound in a given solvent, providing a more accurate representation of its intrinsic solubility.
Protocol: Shake-Flask Thermodynamic Solubility Assay
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Sample Preparation: Add an excess amount of solid 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the dissolved compound in solution remains constant over time.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: The thermodynamic solubility is the measured concentration of the saturated solution.
Lipophilicity (logP and logD)
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
This classic method directly measures the partitioning of a compound between two immiscible liquids. [1] Protocol: Shake-Flask logD₇.₄ Determination
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (pH 7.4) and vice-versa by mixing and allowing the phases to separate.
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Partitioning: Dissolve a known amount of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.
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Calculation: The logD at pH 7.4 is calculated as: logD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is a higher-throughput alternative to the shake-flask method. [1] Protocol: RP-HPLC logP/logD Estimation
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Standard Preparation: Prepare a set of standard compounds with known logP values that are structurally similar to the test compound if possible.
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Chromatographic System: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Isocratic Elution: Perform a series of isocratic elutions with varying percentages of the organic modifier for both the standard compounds and 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone.
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Data Collection: For each elution, determine the retention time (tᵣ) and the dead time (t₀). Calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.
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Extrapolation: For each compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain log(kₒ).
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Calibration and Calculation: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(kₒ) values. Use the log(kₒ) of the test compound to determine its logP from the calibration curve. To determine logD at a specific pH, the aqueous component of the mobile phase should be buffered at that pH.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone, the most relevant pKa will be that of the basic piperidine nitrogen. Potentiometric titration is a highly accurate method for its determination. [2][3] Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).
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Initial pH Adjustment: Acidify the solution to a pH of approximately 2 by adding a small amount of standardized strong acid (e.g., 0.1 M HCl). This ensures that the piperidine nitrogen is fully protonated.
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Titration: Place the solution in a thermostatted vessel (e.g., at 25°C) and immerse a calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
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Data Recording: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point where half of the protonated piperidine has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Structural Confirmation and Purity Analysis
The following analytical techniques are essential for confirming the identity and assessing the purity of a synthesized batch of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [4][5]
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Expected Molecular Ion: For 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (C₉H₁₇NO₂), the expected monoisotopic mass is approximately 171.1259 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Technique: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that is likely to produce the protonated molecular ion [M+H]⁺ at m/z 172.1332.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. [6]
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¹H NMR: The spectrum is expected to show distinct signals for the two N-methyl and C-methyl groups, the protons on the piperidine ring, and the acetyl methyl group. The chemical shifts and coupling patterns of the ring protons will be complex but will provide information on the stereochemistry of the molecule.
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¹³C NMR: The spectrum should show nine distinct carbon signals, corresponding to the two methyl groups attached to the ring, the N-methyl group, the acetyl methyl group, the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the three methylene carbons of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Absorptions:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol.
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A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the ketone.
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C-H stretching absorptions in the region of 2800-3000 cm⁻¹.
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Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone and detailed protocols for their experimental determination. The in-silico data suggests that this compound possesses favorable drug-like properties, making it a molecule of interest for further investigation. The provided experimental methodologies offer a robust framework for researchers to validate these predictions and to generate the high-quality data necessary for informed decision-making in the drug discovery and development process. As with any compound in early-stage research, a thorough empirical characterization is essential, and this guide is intended to be a valuable resource in that endeavor.
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